RAD16-I
Description
Ac-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-NH2, commonly known as RADA16, is a synthetic self-assembling peptide characterized by a repeating RADARADA motif. It undergoes spontaneous assembly into β-sheet-rich nanofibers, forming hydrogels with a water content exceeding 99% . These hydrogels mimic the natural extracellular matrix (ECM), making RADA16 suitable for diverse biomedical applications, including 3D cell culture, tissue engineering, drug delivery, and hemostasis . The peptide is acetylated at the N-terminus and amidated at the C-terminus, enhancing its stability and self-assembly properties. Its molecular weight is 1,712.80 Da, with a formula of C66H113N29O25 .
Properties
Molecular Formula |
C66H113N29O25 |
|---|---|
Molecular Weight |
1712.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C66H113N29O25/c1-26(47(67)105)80-59(117)39(22-43(97)98)92-52(110)31(6)82-56(114)36(15-11-19-77-64(70)71)89-49(107)28(3)86-61(119)41(24-45(101)102)94-54(112)33(8)84-58(116)38(17-13-21-79-66(74)75)91-50(108)29(4)87-62(120)42(25-46(103)104)95-53(111)32(7)83-57(115)37(16-12-20-78-65(72)73)90-48(106)27(2)85-60(118)40(23-44(99)100)93-51(109)30(5)81-55(113)35(88-34(9)96)14-10-18-76-63(68)69/h26-33,35-42H,10-25H2,1-9H3,(H2,67,105)(H,80,117)(H,81,113)(H,82,114)(H,83,115)(H,84,116)(H,85,118)(H,86,119)(H,87,120)(H,88,96)(H,89,107)(H,90,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H4,68,69,76)(H4,70,71,77)(H4,72,73,78)(H4,74,75,79)/t26-,27-,28-,29-,30-,31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
MXRLSGRWOVUTRA-ILUXXBGNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The peptide synthesis is generally performed on a solid support resin, such as Rink amide resin, which allows for the generation of the C-terminal amide. The synthesis proceeds from the C-terminus to the N-terminus using Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino group protection.
Amino Acid Coupling: Each amino acid is introduced as an Fmoc-protected derivative with side chain protecting groups to prevent side reactions. For arginine, the NO2 or Mtr protecting groups are commonly used; for aspartic acid, the OBzl or tBu groups are typical; alanine usually requires no side chain protection.
Coupling Reagents: The coupling is facilitated by carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), often in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve coupling efficiency.
Reaction Conditions: Coupling reactions are typically carried out in solvents such as dimethylformamide (DMF) or acetonitrile (ACN) at temperatures ranging from 0°C to room temperature, with reaction times from 1 to 12 hours depending on the step.
Deprotection: Fmoc groups are removed using 20% piperidine in DMF, with monitoring to ensure complete removal.
N-Terminal Acetylation
After the elongation of the peptide chain, the N-terminus is acetylated to form the Ac- group, which stabilizes the peptide and mimics the natural peptide environment.
Acetylation Reagents: Acetic acid derivatives such as acetic anhydride or acetyl chloride are used, but more commonly, acetylation is performed using EDC/HOBt coupling chemistry to link acetic acid to the N-terminal amine.
Reaction Conditions: The acetylation is carried out in the presence of a base, typically diisopropylethylamine (DIPEA), in solvents like DMF or ACN at temperatures from -10°C to 40°C for 1 to 12 hours.
Monitoring: High-performance liquid chromatography (HPLC) is used to monitor the reaction progress and confirm completion.
Side Chain Deprotection and Cleavage
Once the peptide chain is fully synthesized and acetylated, the peptide is cleaved from the resin, and side chain protecting groups are removed.
Cleavage Reagents: Trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT) is commonly used for cleavage and deprotection.
Conditions: The cleavage typically occurs at room temperature for 1 to 3 hours.
Result: The crude peptide is obtained as a trifluoroacetate salt.
Purification and Salt Exchange
The crude peptide is purified to remove truncated sequences, protecting group remnants, and other impurities.
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method, using gradients of water and acetonitrile with 0.1% TFA or formic acid.
Salt Exchange: If a salt form other than trifluoroacetate is desired (e.g., hydrochloride), conventional salt exchange methods are applied, often involving dissolution in methanol or ethanol and treatment with the desired acid.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino Acid Coupling | Fmoc-AA-OH, EDC·HCl, HOBt, DIPEA, DMF or ACN | Reaction at 0–25°C, 1–12 h; monitoring by HPLC |
| Fmoc Deprotection | 20% Piperidine in DMF | 10–30 min, room temperature |
| N-Terminal Acetylation | Acetic acid, EDC·HCl, HOBt, DIPEA, DMF or ACN | -10 to 40°C, 1–12 h; HPLC monitoring |
| Cleavage and Deprotection | TFA with scavengers (H2O, TIS, EDT), room temperature | 1–3 h, peptide as TFA salt |
| Purification | RP-HPLC with water/acetonitrile gradient + 0.1% TFA | Yields purified peptide; salt exchange if needed |
Challenges and Optimization Strategies
Aggregation and Incomplete Coupling: Due to repetitive sequences and potential β-sheet formation during synthesis, incomplete couplings and aggregation can occur, especially at high resin loading. Strategies include double coupling, longer reaction times, and using solvents or additives that reduce aggregation.
Racemization: Use of additives like HOBt or HOAt minimizes racemization during coupling.
Protecting Group Selection: Proper choice of side chain protecting groups (e.g., NO2 for Arg, OBzl for Asp) is critical for efficient synthesis and clean deprotection.
Purification: The peptide’s self-assembling nature may complicate purification; therefore, careful control of solvent systems and temperature during HPLC is important.
Chemical Reactions Analysis
Types of Reactions
Ac-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the arginine residues, leading to the formation of carbonyl groups.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl derivatives, while substitution can result in modified peptides with altered properties .
Scientific Research Applications
Structure and Properties
The compound is a cationic peptide composed of alternating arginine (Arg) and alanine (Ala) residues interspersed with aspartic acid (Asp). The acetylation at the N-terminus enhances its solubility and stability, making it suitable for various applications in biomedicine and materials science.
Drug Delivery Systems
Ac-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-NH2 has been investigated as a vehicle for drug delivery due to its ability to form hydrogels that can encapsulate therapeutic agents. Studies have shown that such peptide hydrogels can effectively deliver anticancer drugs like oxaliplatin while maintaining cytocompatibility with human cells .
Case Study: Anticancer Drug Delivery
In a study published in Nature Scientific Reports, researchers demonstrated that the conjugation of oxaliplatin to self-assembling peptides allowed for regulated drug release, enhancing therapeutic efficacy while minimizing side effects .
Tissue Engineering
The compound's biocompatibility makes it an excellent candidate for use in tissue engineering. Its ability to support cell adhesion and proliferation has been highlighted in various studies involving human mesenchymal stem cells (hMSCs).
Case Study: Stem Cell Proliferation
Research indicated that hydrogels formed from Ac-Arg-Ala-Asp peptides could serve as three-dimensional matrices for hMSC culture, promoting cell growth and differentiation into various tissue types . This property is crucial for developing scaffolds used in regenerative medicine.
Wound Healing Applications
Due to its non-toxic nature and ability to form hydrogels, Ac-Arg-Ala-Asp peptides are being explored for use in wound dressings. They can provide a moist environment conducive to healing while also acting as a barrier against pathogens.
Case Study: Hemostatic Properties
A study evaluated the hemostatic properties of peptide-based hydrogels, showing that they could effectively promote clot formation without causing hemolysis, making them suitable for use in surgical applications .
Comparative Analysis of Peptide Applications
Future Perspectives
The ongoing research into Ac-Arg-Ala-Asp peptides suggests promising avenues for future applications in biomedicine. The ability to modify the peptide sequence could lead to tailored properties for specific therapeutic needs. Additionally, exploring its interactions with other biomaterials may enhance its functionality in complex biomedical applications.
Mechanism of Action
The mechanism of action of Ac-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-NH2 involves its ability to self-assemble into nanofibers. These nanofibers form a hydrogel that mimics the extracellular matrix, providing a supportive environment for cell growth and tissue repair. The peptide interacts with cellular receptors and extracellular matrix components, promoting cell adhesion, proliferation, and differentiation .
Comparison with Similar Compounds
Key Properties of RADA16:
- Self-assembly: Forms nanofibers (diameter ~10 nm) and hydrogels under physiological conditions .
- Biocompatibility: Degrades into non-toxic amino acids .
- Applications: Supports HL-60 cell differentiation into monocytes/macrophages at 0.01% (w/v) . Enhances wound healing and cartilage regeneration . Used in COVID-19 research for drug delivery systems .
Structural and Functional Comparison
Table 1: Structural and Functional Attributes of RADA16 and Related Peptides
Self-Assembly and Biocompatibility
- RADA16: Exhibits ionic complementarity (alternating charged residues: Arg+/Asp−), driving self-assembly into β-sheets . Concentration-dependent assembly: 0.01% (w/v) induces cell differentiation, while higher concentrations (1% w/v) form rigid hydrogels .
- Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2: Lacks the repeating charge pattern of RADA16, likely resulting in weaker or distinct assembly behavior. No published data on its gelation or biocompatibility in the provided evidence .
- H2N-Leu-Phe-NH2: As a dipeptide, it lacks the length and complexity for robust self-assembly.
- Enhances plant photosynthesis and stress tolerance at low concentrations (10–50 mg/L) .
Table 2: Comparative Research Outcomes
Commercial and Practical Considerations
Purity and Storage :
- Cost and Accessibility: RADA16 is widely marketed (e.g., Wuhan Coster Bio, Hangzhou Peptide Technology) at ~¥1,800/5 mg . Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 is less commonly available, with pricing undisclosed .
Biological Activity
Ac-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-NH2, commonly referred to as RADA16, is a peptide that has garnered significant attention in biomedical research due to its unique properties and biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and applications in various fields.
Synthesis and Structural Characteristics
RADA16 is synthesized primarily through solid-phase peptide synthesis (SPPS) , a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps in this process include:
- Coupling: Each amino acid is linked using activating agents such as HBTU or DIC.
- Deprotection: Temporary protecting groups are removed using TFA.
- Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers.
The structure of RADA16 features alternating arginine and alanine residues with aspartic acid interspersed, which contributes to its ability to form stable hydrogels.
RADA16 exhibits several biological activities primarily through its ability to self-assemble into nanofibers that form hydrogels. These hydrogels mimic the extracellular matrix (ECM), providing a supportive environment for cell growth and tissue repair. The mechanism involves:
- Cell Adhesion: The peptide interacts with cellular receptors, promoting adhesion and spreading.
- Cell Proliferation: It stimulates cell division and growth.
- Differentiation: RADA16 influences stem cell differentiation into specific lineages.
Applications in Research and Medicine
RADA16 has been investigated for various applications:
- Tissue Engineering: Its biocompatibility and ability to form hydrogels make it suitable for creating scaffolds that support tissue regeneration.
- Drug Delivery Systems: The peptide can encapsulate drugs, allowing for controlled release in therapeutic applications.
- Wound Healing: RADA16 promotes rapid hemostasis and tissue repair, making it valuable in regenerative medicine .
Comparative Analysis with Similar Compounds
To understand the uniqueness of RADA16, it is essential to compare it with similar peptides:
| Feature | RADA16 | Similar Compound (RADA16-II) |
|---|---|---|
| Hydrogel Formation | Yes | Limited |
| Biocompatibility | High | Moderate |
| Water Content | High | Low |
| Application in Tissue Repair | Extensive | Limited |
RADA16's ability to form stable hydrogels with high water content sets it apart from other peptides, enhancing its suitability for biomedical applications.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of RADA16:
- Tissue Regeneration Study : In vitro experiments demonstrated that RADA16 significantly enhanced fibroblast proliferation and migration, crucial for wound healing processes.
- Drug Delivery Research : RADA16 was utilized to create a drug delivery system for anti-cancer agents, showing sustained release profiles over extended periods while maintaining cytotoxic effects on cancer cell lines .
- Cell Culture Applications : In three-dimensional cell culture systems, RADA16 effectively mimicked the ECM, leading to improved cell viability and function compared to traditional two-dimensional cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
